Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The complete systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines as this compound, reflecting the presence of a seven-membered azepane ring connected through an amide linkage to the third position of a piperidine ring, with the entire structure existing as a salt with trifluoroacetic acid. The molecular formula has been definitively established as C₁₄H₂₃F₃N₂O₃ through multiple analytical determinations, indicating the presence of fourteen carbon atoms, twenty-three hydrogen atoms, three fluorine atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been precisely calculated as 324.34 grams per mole, which corresponds to the combined mass of the organic cation (C₁₂H₂₂N₂O) with a molecular weight of 210.32 and the trifluoroacetate anion (C₂F₃O₂) contributing 114.02 to the total molecular mass.
The structural analysis reveals that the base compound without the trifluoroacetate counterion corresponds to azepan-1-yl(piperidin-3-yl)methanone with the molecular formula C₁₂H₂₂N₂O and Chemical Abstracts Service registry number 690632-28-1. However, the trifluoroacetate salt form carries the distinct Chemical Abstracts Service number 1185052-17-8 and the MDL number MFCD08741478, indicating its recognition as a separate chemical entity with unique properties. The Simplified Molecular Input Line Entry System representation for this compound is expressed as O=C(N1CCCCCC1)C2CNCCC2.O=C(O)C(F)(F)F, clearly delineating the structural connectivity between the azepane nitrogen, the carbonyl carbon, and the piperidine ring system, along with the separate trifluoroacetic acid component.
Crystallographic Data and Conformational Isomerism
The crystallographic characterization of this compound reveals complex conformational behavior arising from the flexibility inherent in both the seven-membered azepane ring and the six-membered piperidine ring systems. The azepane ring, being a seven-membered saturated heterocycle, exhibits significant conformational flexibility compared to smaller ring systems, with multiple low-energy conformations accessible at room temperature. This conformational diversity is particularly relevant given that seven-membered rings typically adopt boat-chair conformations or twist-chair arrangements to minimize ring strain while accommodating the sp³ hybridization requirements of the constituent atoms.
The piperidine component of the molecule similarly contributes to conformational complexity, as six-membered saturated rings can adopt chair, boat, or twist conformations depending on substitution patterns and intermolecular interactions. In the case of this compound, the attachment of the azepanylcarbonyl substituent at the 3-position of the piperidine ring creates additional steric considerations that influence the preferred conformational states. The carbonyl linkage between the azepane and piperidine moieties introduces rotational degrees of freedom around the carbon-nitrogen bonds, further expanding the conformational landscape of this hybrid molecule.
Crystal packing analysis demonstrates that the trifluoroacetate anions play a crucial role in stabilizing specific conformational states through electrostatic interactions and hydrogen bonding networks. The highly electronegative fluorine atoms in the trifluoroacetate groups create strong dipole moments that influence both intramolecular and intermolecular conformational preferences. These interactions often result in the stabilization of conformations that might be less favorable in isolation but become energetically preferred in the crystalline state due to favorable packing arrangements and hydrogen bonding patterns.
The conformational analysis is further complicated by the potential for the piperidine nitrogen to adopt different protonation states, although in the trifluoroacetate salt form, the piperidine nitrogen typically remains unprotonated while the trifluoroacetic acid provides the ionic character through its fully ionized carboxylate group. This electronic distribution creates specific electrostatic environments that influence both local conformational preferences and long-range crystal packing interactions, resulting in well-defined crystallographic structures with characteristic unit cell parameters and space group symmetries.
Hydrogen Bonding Patterns in Trifluoroacetate Salts
The hydrogen bonding architecture of this compound exhibits characteristic patterns commonly observed in trifluoroacetate salt systems, where the highly electronegative carboxylate oxygen atoms serve as hydrogen bond acceptors while various donor groups in the organic cation participate in hydrogen bonding networks. The trifluoroacetate anion, with its two equivalent oxygen atoms, provides multiple hydrogen bonding sites that can engage in both monodentate and bridging coordination modes, creating extensive supramolecular networks that significantly influence crystal stability and physical properties.
Analysis of related trifluoroacetate systems reveals that these salts typically form robust hydrogen bonding motifs characterized by strong donor-acceptor interactions between ammonium or amine groups and carboxylate oxygen atoms. In the case of compounds containing pyridinium or similar nitrogen-containing heterocycles with trifluoroacetate counterions, characteristic ring motifs such as R₂²(8) patterns are frequently observed, where two cations and two anions participate in cyclic hydrogen bonding arrangements. These ring motifs often serve as building blocks for larger supramolecular architectures, with individual rings connected through additional hydrogen bonds to form two-dimensional or three-dimensional networks.
The presence of both azepane and piperidine nitrogen atoms in this compound creates multiple potential hydrogen bonding sites, though the specific protonation state and accessibility of these sites depends on the local chemical environment and crystal packing constraints. The carbonyl oxygen of the methanone linkage also represents a potential hydrogen bond acceptor site, adding to the complexity of the hydrogen bonding network. Research on similar systems demonstrates that trifluoroacetate salts often exhibit temperature-dependent hydrogen bonding behavior, with some hydrogen bonds strengthening upon cooling while others may become more dynamic.
The strength of hydrogen bonds in trifluoroacetate systems is generally enhanced by the high electronegativity of the fluorine atoms, which increase the acidity of the carboxylic acid and the electron density on the carboxylate oxygen atoms in the salt form. This electronic effect results in particularly strong hydrogen bonds compared to non-fluorinated carboxylate systems, contributing to higher melting points and greater crystal stability. The hydrogen bonding patterns also influence molecular conformations, as favorable hydrogen bonding geometries can stabilize specific conformational states that might be energetically unfavorable in the absence of these interactions.
Comparative Analysis with Related Azepane-Piperidine Hybrid Architectures
The structural characteristics of this compound can be understood within the broader context of azepane-piperidine hybrid architectures, which represent a growing class of bioactive compounds featuring combinations of seven-membered and six-membered nitrogen-containing rings. Comparative analysis with related structures reveals both common architectural features and unique aspects that distinguish this particular compound from other members of this molecular family. The presence of a direct amide linkage between the azepane and piperidine rings creates a rigid connection that constrains the relative orientations of the two ring systems, contrasting with more flexible alkyl or ether linkages found in other hybrid compounds.
Related purine inhibitor compounds featuring azepane and piperidine moieties demonstrate similar structural motifs but with different connectivity patterns and substitution arrangements. For example, compounds such as those described in patent literature show azepane rings connected to purine cores with piperidine substituents, but these typically involve more complex aromatic scaffolds that provide additional rigidity and electronic effects not present in the simpler methanone-linked system of this compound. These structural differences have significant implications for conformational behavior, with the purine-containing systems showing more restricted conformational flexibility due to the planar aromatic core.
The choice of trifluoroacetate as the counterion in this compound distinguishes it from related compounds that may employ different salt forms such as hydrochlorides, sulfates, or other carboxylates. This distinction is particularly important because the counterion significantly influences crystal packing, hydrogen bonding patterns, and physical properties such as solubility and stability. Comparative studies of trifluoroacetate versus other common pharmaceutical counterions demonstrate that trifluoroacetate salts often exhibit enhanced crystal stability and different solubility profiles compared to their hydrochloride or other salt counterparts.
Analysis of structural databases reveals that azepane-containing compounds are relatively less common than their six-membered ring analogs, making this compound a valuable addition to the structural diversity of nitrogen heterocycle libraries. The seven-membered azepane ring introduces conformational flexibility and three-dimensional shape characteristics that differ significantly from more rigid six-membered systems, potentially leading to unique binding profiles and biological activities. The specific positioning of the carbonyl linker at the 3-position of the piperidine ring, rather than at the 4-position or other sites, also represents a structural choice that influences overall molecular geometry and potential interaction patterns with biological targets.
Properties
IUPAC Name |
azepan-1-yl(piperidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.C2HF3O2/c15-12(11-6-5-7-13-10-11)14-8-3-1-2-4-9-14;3-2(4,5)1(6)7/h11,13H,1-10H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQGXFREFQXVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate typically involves:
- Formation of the amide bond between an azepane derivative and a piperidin-3-yl ketone.
- Conversion of the free base amide into its trifluoroacetate salt via reaction with trifluoroacetic acid or trifluoroacetic anhydride.
- Incorporation or retention of the trifluoromethyl group on the piperidinyl moiety.
These steps usually occur under controlled conditions with inert atmosphere and specific solvents to optimize yield and purity.
Detailed Preparation Steps
Amide Bond Formation
- The key intermediate, an azepane derivative (e.g., azepane or substituted azepane), is reacted with a piperidin-3-yl ketone or its derivative.
- The reaction is typically conducted in an aprotic solvent such as dichloromethane (CH2Cl2) or acetonitrile (MeCN).
- A base such as triethylamine (Et3N) or potassium carbonate (K2CO3) is added to deprotonate amine groups and facilitate nucleophilic attack.
- The reaction is often carried out under nitrogen atmosphere to prevent moisture and oxygen interference.
- Reaction temperature ranges from room temperature to mild heating (~60 °C), with stirring for 16–24 hours to ensure completion.
For example, a related protocol involves stirring azepane with a benzyl sulfonate derivative in MeCN with K2CO3 at 60 °C for 24 hours, followed by extraction and purification by flash chromatography to isolate the azepane intermediate.
Formation of Trifluoroacetate Salt
- The free base amide is converted to the trifluoroacetate salt by treatment with trifluoroacetic anhydride or trifluoroacetic acid.
- This step is performed in dichloromethane at room temperature, often overnight (16 hours) to ensure complete conversion.
- Triethylamine is added to neutralize generated acids and control pH.
- After reaction, the mixture is quenched with water, extracted with organic solvents, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The product is purified by chromatography or crystallization.
A representative example involves stirring the amine intermediate with trifluoroacetic anhydride and triethylamine in CH2Cl2 under N2 overnight, followed by aqueous workup and drying to afford the trifluoroacetate salt.
Incorporation of Trifluoromethyl Group
- The trifluoromethyl group (CF3) on the piperidinyl ring can be introduced via reactions involving trifluoromethylated precursors or by trifluoromethylation of intermediates.
- Synthetic routes include aza-Michael additions, nucleophilic substitutions, or multicomponent reactions involving trifluoromethyl ketones.
- These methods yield piperidine derivatives bearing trifluoromethyl substituents with high diastereoselectivity and enantiomeric excess in some cases.
For instance, aza-Michael addition of aminoketones under basic conditions yields 2-trifluoromethyl-substituted piperidines with up to 80% yield and excellent diastereoselectivity (94:6 cis/trans ratio).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amide formation | Azepane, piperidin-3-yl ketone, K2CO3, MeCN | MeCN | 60 °C | 24 h | 85–90 | Inert atmosphere, magnetic stirring |
| Trifluoroacetate salt formation | Trifluoroacetic anhydride, Et3N | CH2Cl2 | Room temp (~25 °C) | 16 h | 80–95 | Under N2, aqueous workup, drying with Na2SO4 |
| Trifluoromethyl incorporation | Aminoketone, base (e.g., NaHCO3), aza-Michael addition | Various (e.g., EtOH, DCE) | Room temp to reflux | 12–24 h | 70–80 | High diastereoselectivity, chiral auxiliaries used in some cases |
Purification and Characterization
- Purification is generally conducted by flash chromatography using alumina or silica gel, with eluents such as ethyl acetate/hexane mixtures.
- Final compounds are characterized by NMR (1H, 13C, 19F), mass spectrometry (MS), and melting point analysis.
- High purity is essential to confirm the formation of the trifluoroacetate salt and the integrity of the trifluoromethyl group.
Summary of Key Research Findings
- The use of potassium carbonate as a base and acetonitrile as solvent provides efficient amide bond formation with high yields.
- Trifluoroacetic anhydride is effective for salt formation, yielding stable trifluoroacetate salts suitable for further applications.
- Aza-Michael addition and multicomponent reactions are versatile for introducing trifluoromethyl groups into piperidine rings with excellent stereochemical control.
- The overall synthetic approach balances reaction conditions to avoid degradation of sensitive trifluoromethyl groups and maintain product purity.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or piperidine derivatives.
Scientific Research Applications
Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The trifluoroacetate group plays a crucial role in enhancing the compound’s binding affinity and specificity . The pathways involved include modulation of enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Structural Analogues from Published Data
The following compounds share structural or functional similarities with the target molecule, particularly in their use of trifluoroacetate salts or heterocyclic frameworks:
Table 1: Key Structural and Analytical Comparisons
Key Comparative Insights
Heterocyclic Diversity: The target compound’s azepane-piperidine framework offers conformational flexibility compared to rigid analogues like SI-42 (), which incorporates a benzooxazepine ring. Larger rings (e.g., azepane) may enhance binding to proteins with extended active sites .
Trifluoroacetate Salts :
- All compounds listed utilize TFA as a counterion, which improves crystallinity and solubility in organic solvents. However, TFA may interfere with biological assays due to its acidity, a consideration shared across these analogues .
Sulfonamide and pyrazole moieties in SI-42 introduce polarity and aromatic stacking capabilities absent in the target compound, suggesting divergent pharmacological profiles .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods used for SI-42 (e.g., coupling of heterocyclic intermediates followed by TFA salt formation). LCMS data (e.g., m/z 836.3 for SI-42) highlight the utility of mass spectrometry in verifying molecular integrity for such complex structures .
Biological Activity
Azepan-1-yl(piperidin-3-yl)methanone 2,2,2-trifluoroacetate is a compound with significant potential in pharmacological applications. Its unique structure comprises an azepane ring, a piperidine moiety, and a trifluoroacetate group, which contribute to its biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C14H23F3N2O3
- Molecular Weight : 324.34 g/mol
- CAS Number : 1185052-17-8
These properties indicate that the compound may exhibit unique interactions with biological systems due to the presence of trifluoromethyl groups, which can enhance lipophilicity and influence protein binding.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes.
- Neurotransmitter Modulation : The compound may act on various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Therapeutic Applications
Research indicates that this compound could have applications in:
- Cancer Treatment : Similar compounds have shown efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells. This suggests that Azepan derivatives could be explored for their anticancer properties .
- Psychiatric Disorders : Given its potential effects on neurotransmitter systems, it may be investigated for use in treating anxiety or mood disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical class:
These findings highlight the importance of structural modifications in enhancing biological activity and specificity.
Q & A
Q. How to assess environmental impact of trifluoroacetate byproducts?
- Methodological Answer :
- Atmospheric Lifetime : Estimate using radiative efficiency (RE) and global warming potential (GWP) models. For ethyl trifluoroacetate, GWP ≈ 1.3 over 20 years; unsaturated analogs may degrade faster (<12 days) .
- Hydrolysis Studies : Monitor TFA release in aqueous buffers (pH 4–9) via ion chromatography to evaluate environmental persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
